molecular formula C26H28ClN5 B4639569 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4639569
M. Wt: 446.0 g/mol
InChI Key: JLONALBEKFTUAW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a chlorophenyl group, and a piperazine moiety substituted with a dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl group and the piperazine moiety. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5/c1-18-4-5-22(19(2)14-18)17-30-10-12-31(13-11-30)25-15-20(3)29-26-24(16-28-32(25)26)21-6-8-23(27)9-7-21/h4-9,14-16H,10-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLONALBEKFTUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
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3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

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